molecular formula C18H32N2O4 B3320595 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester CAS No. 125541-19-7

4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3320595
CAS RN: 125541-19-7
M. Wt: 340.5 g/mol
InChI Key: WEVYRERJWPPGNZ-UHFFFAOYSA-N
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Description

This compound, also known as ECPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C18H32N2O4 and a molecular weight of 340.5 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H32N2O4/c1-5-20-13(18)10-12(17)11-6-8-16(9-7-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Graphical Synthetic Routes and Chemical Synthesis

The compound has been highlighted in the context of synthesizing specific drugs like vandetanib, demonstrating its role in various synthetic routes. These routes offer higher yield and commercial value for industrial-scale production, underscoring the compound's utility in facilitating complex synthetic processes (W. Mi, 2015).

Alkoxycarbonylation and Ester Synthesis

Research into the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts to obtain ester products points to the broader applicability of related compounds in creating advanced chemical products. This process addresses resource saving, waste minimization, and improvement of environmental safety and economic efficiency (N. Sevostyanova & S. Batashev, 2023).

Biodegradation in Environmental Contexts

The biodegradation and fate of similar ether oxygenates in soil and groundwater have been studied, highlighting the ability of microorganisms to degrade these compounds. Understanding the biodegradation pathways is crucial for assessing environmental impact and potential remediation strategies (S. Thornton et al., 2020).

Potential in Drug Synthesis

The compound is also relevant in the context of synthesizing central nervous system (CNS) acting drugs. Heterocycles and esters, including structures similar to the compound , are key functional groups in the synthesis of compounds with CNS activity (S. Saganuwan, 2017).

Industrial Applications and Biocatalysis

The role of carboxylic ester hydrolases in bacteria, which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, underscores the industrial relevance of compounds like "4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester." These enzymes facilitate diverse catalytic machinery and have significant applications in biotechnological processes (C. Oh, T. Kim, & K. Kim, 2019).

properties

IUPAC Name

ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4/c1-5-23-16(21)14-6-10-19(11-7-14)15-8-12-20(13-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYRERJWPPGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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